Cas no 1804827-05-1 (3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride)

3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride is a specialized sulfonyl chloride derivative with a pyridine core, featuring hydroxyl, nitro, and trifluoromethoxy functional groups. Its reactive sulfonyl chloride moiety makes it a valuable intermediate in organic synthesis, particularly for introducing sulfonamide linkages in pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups (nitro and trifluoromethoxy) enhances its reactivity in nucleophilic substitution reactions. This compound is suited for applications requiring precise functionalization of heterocyclic systems, offering controlled reactivity and compatibility with diverse synthetic conditions. Its structural complexity enables the development of high-value intermediates for drug discovery and specialty chemical synthesis.
3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride structure
1804827-05-1 structure
Product name:3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride
CAS No:1804827-05-1
MF:C6H2ClF3N2O6S
MW:322.603089809418
CID:4830762

3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride
    • Inchi: 1S/C6H2ClF3N2O6S/c7-19(16,17)3-1-2(18-6(8,9)10)4(13)5(11-3)12(14)15/h1,13H
    • InChI Key: XMRUHFUBFYOTKY-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C(=C([N+](=O)[O-])N=1)O)OC(F)(F)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 445
  • XLogP3: 2.7
  • Topological Polar Surface Area: 131

3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097227-1g
3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride
1804827-05-1 97%
1g
$1,534.70 2022-04-01

Additional information on 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride

Recent Advances in the Application of 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride (CAS: 1804827-05-1) in Chemical Biology and Pharmaceutical Research

3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride (CAS: 1804827-05-1) is a specialized sulfonyl chloride derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and covalent protein modifiers. The presence of the sulfonyl chloride moiety enables efficient conjugation with nucleophilic residues, making it a valuable tool for targeted chemical modifications.

One of the most notable applications of this compound is in the field of proteomics, where it has been employed as a reactive probe for labeling and identifying active sites in enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the covalent inhibition of serine hydrolases, a class of enzymes implicated in various disease pathways. The researchers utilized 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride to develop a series of irreversible inhibitors with high selectivity and potency. The study also revealed that the trifluoromethoxy group enhances the metabolic stability of the resulting inhibitors, a critical factor in drug development.

In addition to its role in enzyme inhibition, this compound has been explored as a building block for the synthesis of novel heterocyclic scaffolds. A recent publication in Organic Letters detailed its use in the construction of pyridine-based sulfonamides, which exhibit promising antimicrobial activity. The nitro group in the compound facilitates further functionalization through reduction and substitution reactions, enabling the generation of diverse chemical libraries for high-throughput screening. This approach has been instrumental in identifying lead compounds for antibacterial and antifungal therapies.

Another emerging application of 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride is in the development of fluorescent probes for bioimaging. Researchers have exploited its reactivity with thiol groups to design probes that can selectively label cysteine residues in proteins. A 2024 study in Chemical Communications reported the synthesis of a turn-on fluorescent probe based on this compound, which demonstrated high sensitivity and specificity for intracellular thiol detection. This innovation holds great promise for real-time monitoring of redox processes in living cells, providing insights into oxidative stress-related diseases.

Despite its promising applications, challenges remain in the large-scale synthesis and handling of this compound due to its reactivity and sensitivity to moisture. Recent advancements in flow chemistry have addressed some of these issues, enabling more controlled and scalable production. A 2023 patent application highlighted a continuous-flow method for the synthesis of 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride, which improved yield and purity while minimizing safety risks. This technological progress is expected to facilitate broader adoption of the compound in industrial and academic settings.

In conclusion, 3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-sulfonyl chloride (CAS: 1804827-05-1) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its unique chemical properties enable diverse applications, from enzyme inhibition to bioimaging, underscoring its value in drug discovery and development. Ongoing research efforts are likely to uncover additional uses for this compound, further solidifying its role as a key intermediate in the synthesis of next-generation therapeutics.

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